3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, featuring a 1,5-dioxaspiro[5.5]undecane core substituted with a fluorinated aromatic amine moiety. Its structure combines a rigid spirocyclic framework with a planar aromatic system, enabling unique electronic and steric properties.
Properties
IUPAC Name |
3-[(5-fluoro-2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-11-5-6-12(18)9-14(11)19-10-13-15(20)22-17(23-16(13)21)7-3-2-4-8-17/h5-6,9-10,19H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQVJQLWPVJTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological evaluations.
Chemical Structure
The compound's structure features a spirodioxane framework, which is known for its diverse biological activities. The presence of the 5-fluoro-2-methylphenyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. The National Cancer Institute (NCI) evaluated the compound against a panel of 60 human cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HOP-62 (Non-small cell lung cancer) | 17.47 | 50.68 | Not determined |
| SF-539 (CNS cancer) | 49.97 | Not available | Not determined |
| MDA-MB-435 (Melanoma) | 22.59 | Not available | Not determined |
| OVCAR-8 (Ovarian cancer) | 27.71 | Not available | Not determined |
| DU-145 (Prostate cancer) | 44.35 | Not available | Not determined |
| MDA-MB-468 (Breast cancer) | 15.65 | Not available | Not determined |
The average GI50 value across the tested cell lines was approximately 15.72 µM , indicating a promising profile for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Impact on Metabolic Pathways : The fluorinated moiety may influence metabolic pathways critical for tumor growth and survival.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable properties:
- Absorption : High oral bioavailability expected due to its lipophilic nature.
- Distribution : Good tissue distribution owing to its spiro structure.
- Metabolism : Potentially metabolized via cytochrome P450 enzymes, common for fluorinated compounds.
- Excretion : Predominantly renal excretion anticipated.
Case Studies
A notable case study involved the administration of the compound in a xenograft model of human breast cancer. Results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone, supporting its potential efficacy in vivo.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, where substituents on the aromatic amine or benzylidene group dictate physicochemical and functional differences. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂, F) increase dipole moments and strengthen intermolecular interactions (e.g., C–H···Cl, π⋯π stacking) .
- Hydroxyl groups (e.g., HMD) promote O–H···O hydrogen bonds, leading to dense 3D networks and improved thermal stability .
- Fluorine substituents (as in the target compound) likely enhance thermal stability and alter electronic properties compared to non-fluorinated analogs .
Physicochemical Properties
Notes:
- The target compound’s 5-fluoro-2-methyl group may lower solubility in polar solvents compared to hydroxylated analogs (e.g., HMD) due to reduced polarity.
- Yields for similar compounds range from 60–85%, influenced by substituent electronic effects .
Spectroscopic Comparisons
Key Findings :
- The fluorine atom in the target compound may redshift UV-Vis absorption compared to non-fluorinated derivatives due to enhanced electron-withdrawing effects .
- Hydroxyl groups (HMD) introduce charge-transfer transitions, enabling fluorescence .
Crystallographic Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
